Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6(3-12)8-7(11)2-5(10)4-13-8/h2,4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSIBDVIZSCXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=C(C=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate typically involves the reaction of 3,5-dichloropyridine-2-carbaldehyde with methyl cyanoacetate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions in a suitable solvent like methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide can facilitate the formation of heterocycles
Major Products Formed
Scientific Research Applications
Biological Activities
Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate exhibits significant biological activities, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that this compound has potential antimicrobial properties. It interacts with biological targets through hydrogen bonding and π-π interactions, which may inhibit enzymatic functions or disrupt cellular processes. Studies have shown that derivatives of cyanoacetates can exhibit broad-spectrum antimicrobial activity, positioning this compound as a promising candidate in this area.
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. For instance, related cyano-acetate derivatives have shown IC50 values indicating potent inhibition of COX enzymes, suggesting that this compound might possess similar anti-inflammatory properties .
Anticancer Potential
The compound has been investigated for its anticancer activities as well. Its structural features allow it to interact with specific molecular targets within cancer cells, potentially leading to cell cycle arrest or apoptosis. Some studies have highlighted the importance of the pyridine moiety in enhancing the anticancer efficacy of related compounds.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for developing more effective derivatives.
Key Structural Features
The presence of both the cyano group and the dichloropyridine moiety significantly influences the compound's reactivity and biological activity. Comparative studies with related compounds reveal that modifications in these groups can lead to enhanced potency against various biological targets .
Computational Studies
Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action for this compound and its derivatives against various enzymes involved in inflammation and cancer progression .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group and the pyridine ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares a pyridine core with several analogs, but its 3,5-dichloro substitution distinguishes it. Key comparisons include:
Physicochemical Properties
- Solubility : Methoxycarbonyl (compound 12) and glycinate (compound 7) groups improve aqueous solubility, whereas the target compound’s dichloro-pyridinyl core may reduce it .
- Thermal Stability : Dichloro substitution likely increases thermal stability compared to methyl or ethyl ester analogs (e.g., compound 1) .
Analytical Data
Elemental analysis for compound 12 (C: 63.11%, H: 6.39%, N: 19.61%) aligns closely with theoretical values (C: 62.92%, H: 6.34%, N: 19.57%), demonstrating high purity achievable for such derivatives . The target compound’s analytical profile would similarly depend on precise stoichiometry and purification methods.
Key Research Findings
- Synthetic Efficiency: Substituents significantly impact yields. Chloro groups (compound 41) reduce steric hindrance but may require longer reaction times, whereas dimethylamino groups (compounds 8/9) accelerate reactivity .
- Structural Versatility : Pyridine and pyrimidine cores allow diverse functionalization, enabling tailored electronic and solubility profiles .
- Limitations : Dichloro derivatives like the target compound may face challenges in solubility, necessitating formulation optimization for biological applications.
Biological Activity
Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a cyano group and a pyridine ring with chlorine substitutions, which significantly influence its chemical properties and biological interactions.
Chemical Structure and Properties
- Chemical Formula : C10H7Cl2N2O2
- Molecular Weight : 245.06 g/mol
- CAS Number : 830348-32-8
The structural features of this compound include:
| Feature | Description |
|---|---|
| Cyano Group | -CN group contributing to reactivity |
| Pyridine Ring | Substituted at positions 3 and 5 with Cl |
| Ester Functionality | Enhances solubility and reactivity |
The biological activity of this compound is believed to stem from its interactions with various molecular targets. The cyano group can form hydrogen bonds and π-π interactions with biological macromolecules, which may lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Disruption of Cellular Functions : By interacting with cellular components, it can disrupt normal cellular functions, leading to apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In studies involving cancer cell lines, it demonstrated significant cytotoxic effects, leading to increased apoptosis rates. The following table summarizes key findings from recent studies:
| Study Reference | Cell Line Tested | IC50 (μM) | Observed Effects |
|---|---|---|---|
| Study A | HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| Study B | MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
| Study C | A549 (Lung Cancer) | 10 | Increased caspase activity |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted on HeLa cells revealed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis.
-
Antimicrobial Screening :
- In a screening against common pathogens, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Basic Research Question
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves spatial arrangements. Hydrogen-bonding patterns (e.g., C–H···O/N interactions) stabilize the lattice, as seen in pyridinyl-acetate analogs .
What strategies are effective for designing derivatives of this compound to explore structure-activity relationships (SAR)?
Advanced Research Question
- Functional group substitution : Replace the dichloropyridinyl moiety with fluorinated () or aminophosphonate groups () to modulate electronic effects.
- Bioisosteric replacements : Substitute the cyano group with carboxamides (e.g., hydrazide-hydrazones) to enhance solubility, as demonstrated in antitumor derivatives .
- SAR validation : Test derivatives against biological targets (e.g., microbial or cancer cell lines) using dose-response assays (IC₅₀ calculations) .
How do intermolecular interactions influence the solid-state properties of this compound?
Advanced Research Question
- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) rings formed via C–H···O bonds between ester and pyridinyl groups, impacting crystal packing .
- Halogen interactions : 3,5-Dichloro substituents engage in Cl···π contacts, enhancing thermal stability. Similar behavior is observed in dichloropyridinyl α-aminophosphonates .
- Applications : Predict solubility and melting behavior using Hansen solubility parameters derived from crystal lattice energy calculations .
What computational methods are suitable for predicting the biological activity or binding modes of this compound?
Advanced Research Question
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Drp-1 (mitochondrial fission protein). Compound 3d (a dichloropyridinyl phosphonate) showed strong binding via hydrophobic and hydrogen-bonding interactions .
- QSAR models : Train regression models on cyanoacetate derivatives using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize synthetic targets .
How can conflicting spectral or biological data for this compound be resolved?
Advanced Research Question
- Data triangulation : Cross-validate NMR/IR results with high-resolution mass spectrometry (HRMS) to rule out impurities. For biological assays, ensure consistency in cell lines (e.g., MCF-7 vs. SF-268) and exposure times .
- Crystallographic validation : Resolve discrepancies in stereochemistry (e.g., E/Z isomerism) via X-ray diffraction, as done for pyridinyl-ethenyl derivatives .
- Statistical analysis : Apply ANOVA to biological replicates and report confidence intervals (e.g., 95% CI for IC₅₀ values) .
What are the potential applications of this compound in targeted drug delivery or materials science?
Advanced Research Question
- Drug delivery : Conjugate with PEGylated nanoparticles to enhance bioavailability, leveraging the ester group’s hydrolytic lability for controlled release .
- Materials science : Incorporate into metal-organic frameworks (MOFs) via pyridinyl coordination sites. Analogous dichloropyridinyl compounds show promise in gas storage .
- Biomedical probes : Functionalize with fluorophores (e.g., BODIPY) for imaging mitochondrial fission in live cells, inspired by Drp-1 inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
